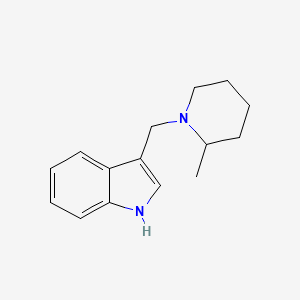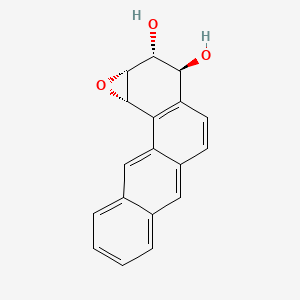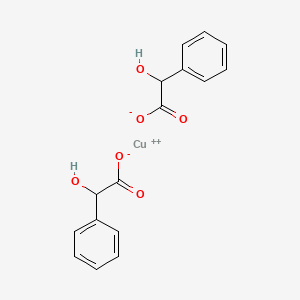
Copper mandelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper mandelate is a coordination compound formed by the interaction of copper ions with mandelic acid, an aromatic alpha-hydroxy acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper mandelate can be synthesized through the reaction of copper(II) salts with mandelic acid in an aqueous solution. The general procedure involves dissolving copper(II) sulfate or copper(II) chloride in water, followed by the addition of mandelic acid. The reaction mixture is then stirred and heated to facilitate the formation of this compound. The product is typically isolated by filtration and dried under reduced pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Copper mandelate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other oxidation products.
Reduction: The compound can be reduced to copper(I) species under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield copper(II) oxide, while reduction can produce copper(I) complexes .
Scientific Research Applications
Copper mandelate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of copper mandelate involves the coordination of copper ions with the mandelate ligand. This coordination alters the electronic properties of the copper center, making it more reactive towards various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the copper center may activate molecular oxygen or other reactants, facilitating the desired transformation .
Comparison with Similar Compounds
Similar Compounds
Copper lactate: Similar to copper mandelate, copper lactate is a coordination compound formed with lactic acid.
Copper glycolate: This compound is formed with glycolic acid and shares similar properties and applications with this compound.
Uniqueness
This compound is unique due to the presence of the aromatic mandelate ligand, which imparts distinct electronic and steric properties to the compound. This uniqueness makes this compound particularly effective in certain catalytic applications where other copper complexes may not perform as well .
Properties
CAS No. |
15731-16-5 |
|---|---|
Molecular Formula |
C16H14CuO6 |
Molecular Weight |
365.82 g/mol |
IUPAC Name |
copper;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5,7,9H,(H,10,11);/q;;+2/p-2 |
InChI Key |
YVNZDAXVCOOLPC-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.C1=CC=C(C=C1)C(C(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1H-1,2,4-triazol-5-yl)-3-[6-(1H-1,2,4-triazol-5-ylcarbamoylamino)hexyl]urea](/img/structure/B14160923.png)
![1-[4-(3-Methylpyrazol-1-yl)sulfonylphenyl]pyrrolidin-2-one](/img/structure/B14160925.png)
![2-({[3-(Morpholin-4-yl)propyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14160927.png)
![2-({5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14160934.png)
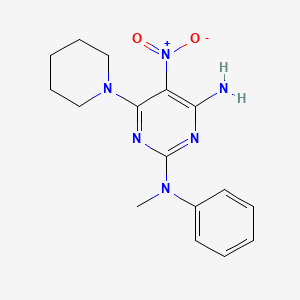


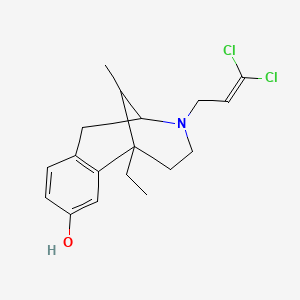
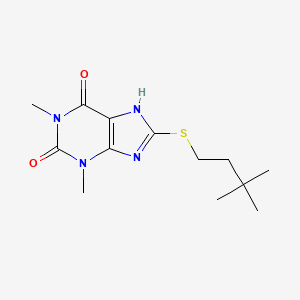
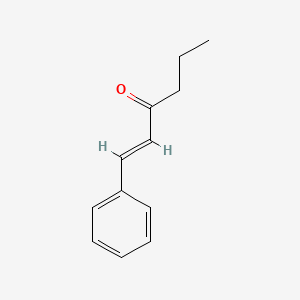
![3-amino-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14160968.png)
